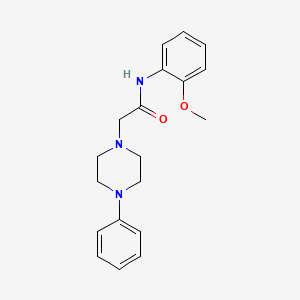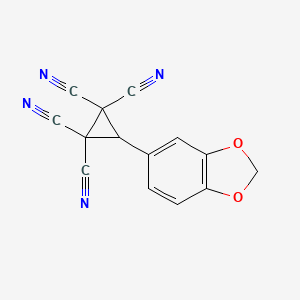![molecular formula C22H25FN2O2S B5027532 1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5027532.png)
1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a fluorophenyl group, and a methylsulfanylphenyl group, making it a unique molecule for research and industrial purposes.
Métodos De Preparación
The synthesis of 1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and methylsulfanylphenyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated reagents and coupling reactions.
Attachment of the Methylsulfanylphenyl Group: This can be done using thiol-based reagents and coupling reactions.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methylsulfanylphenyl groups, using appropriate nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide can be compared with similar compounds such as:
1-[2-(4-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide: This compound has a similar structure but with a different position of the fluorine atom.
1-[2-(3-chlorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom.
1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide: This compound lacks the sulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2S/c1-28-20-8-5-17(6-9-20)14-24-22(27)18-7-10-21(26)25(15-18)12-11-16-3-2-4-19(23)13-16/h2-6,8-9,13,18H,7,10-12,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLYLIWEUIGHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2CCC(=O)N(C2)CCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5027449.png)
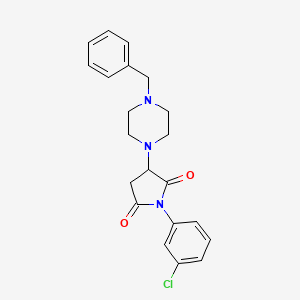
![2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5027460.png)
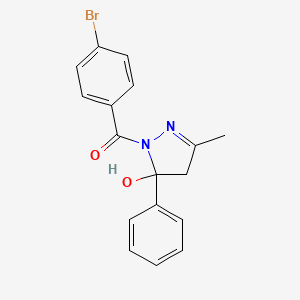
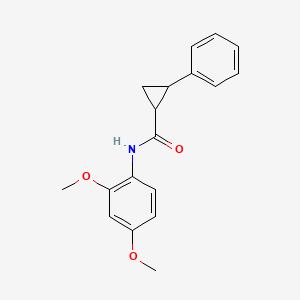
![N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5027491.png)
![(3aS*,5S*,9aS*)-5-(5-ethyl-2-furyl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5027503.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B5027511.png)
![3-Methoxy-4-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B5027517.png)
![5-[(5-Bromofuran-2-yl)methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5027525.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5027540.png)
![Tetrahydrofuran-2-ylmethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5027547.png)
